N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide
Description
This compound features a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4 and a thioether-linked 2-oxo-2-(m-tolylamino)ethyl side chain at position 3. The N-methyl group is further functionalized with a 3,4-dimethylbenzamide moiety.
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2N5O2S/c1-16-5-4-6-20(11-16)31-25(35)15-37-27-33-32-24(34(27)21-9-10-22(28)23(29)13-21)14-30-26(36)19-8-7-17(2)18(3)12-19/h4-13H,14-15H2,1-3H3,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOIRLBKRCWMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)CNC(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Triazole Derivatives
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones [7–9] ()
- Structural Differences :
- Substituents : These analogs replace the dichlorophenyl group with 2,4-difluorophenyl and incorporate a phenylsulfonyl group.
- Thione vs. Thioether : Compounds [7–9] exist as triazole-3-thiones (C=S), whereas the target compound has a stable thioether (C-S-C) linkage.
- Synthesis : Both classes involve cyclization of hydrazinecarbothioamides, but the target compound uses α-halogenated ketones for S-alkylation, similar to compounds [10–15] .
- Spectroscopic Data :
S-Alkylated 1,2,4-Triazoles [10–15] ()
- Functionalization: These analogs feature S-alkylation with 2-bromoacetophenone derivatives, yielding phenyl/fluorophenyl ethanone side chains.
Benzamide Derivatives
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide ()
- Core Structure: This compound uses a thiazolidinone ring instead of a triazole, linked to a benzamide.
- Bioactivity Implications: The thiazolidinone moiety is associated with antimicrobial activity, while the triazole in the target compound may offer improved metabolic stability .
N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)-3,4-Dimethoxy-N-(p-Tolyl)Benzamide (863020-65-9, )
- Substituents : Replaces triazole with a dihydrothiophen ring and uses methoxy groups instead of methyl on the benzamide.
Functional Group Impact on Bioactivity
- Dichlorophenyl vs. Difluorophenyl/Sulfonyl :
- Thioether vs. Thione :
- Amide vs. Urea Linkages :
Docking and Binding Affinity ()
- Glide Docking Analysis :
- The dichlorophenyl and dimethylbenzamide groups may occupy hydrophobic regions of a target protein, while the triazole and amide groups form hydrogen bonds.
- Predicted docking scores (GlideScore) for the target compound could surpass analogs with less optimized substituents (e.g., sulfonyl groups in [7–9]) due to better shape complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
